molecular formula C13H14ClN3O2 B2499620 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride CAS No. 2044702-29-4

3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride

Cat. No.: B2499620
CAS No.: 2044702-29-4
M. Wt: 279.72
InChI Key: YGFVUABWQMQJDI-UHFFFAOYSA-N
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Description

3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride is a synthetic amino acid derivative featuring a bipyridin moiety conjugated to an aminopropanoic acid backbone. Its molecular formula is C₁₃H₁₄ClN₃O₂ (hydrochloride salt form), with a molecular weight of 283.73 g/mol (calculated based on and structural analysis). The compound is primarily utilized in biochemical and pharmacological research, particularly in studies involving metal coordination due to the bipyridin group’s chelating properties .

Properties

IUPAC Name

2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2.ClH/c14-10(13(17)18)7-9-4-5-12(16-8-9)11-3-1-2-6-15-11;/h1-6,8,10H,7,14H2,(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFVUABWQMQJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=C2)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride typically involves the following steps:

  • Bipyridine Synthesis: The starting material, 2,2'-bipyridine, can be synthesized through the condensation of pyridine with acetaldehyde in the presence of a catalyst.

  • Amination: The bipyridine compound undergoes amination to introduce the amino group. This can be achieved using reagents such as ammonia or an amine source under specific reaction conditions.

  • Carboxylation: The amino group is then converted to a carboxylic acid group through carboxylation reactions, which can involve the use of carbon dioxide and a suitable catalyst.

  • Hydrochloride Formation: Finally, the carboxylic acid derivative is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Coordination Chemistry and Metal Complex Formation

The bipyridine moiety acts as a bidentate ligand, enabling complexation with transition metals. Key reactions include:

Reaction TypeMetal IonConditionsProductReference
Ru(II) Complexation RuAqueous ethanol, 60°C, 12 hrs[Ru(bpy)_2(L)]Cl_2 (bpy = bipyridine)
Pd(0)-Catalyzed Coupling PdPd(dba)_2/XPhos, DMF, 80°CPd-bipyridine catalytic intermediates
Cu(I)-Mediated Binding CuTHF, room temperatureLuminescent Cu(I)-bipyridine adducts

Mechanistic studies indicate that the bipyridine nitrogen atoms participate in dative bonding with metals, while the amino acid backbone stabilizes complexes through hydrogen bonding .

Oxidation and Reduction Reactions

The compound undergoes redox transformations at both the bipyridine and amino acid groups:

Oxidation

  • Bipyridine Oxidation : Reacts with H_2O_2 or O_2 in the presence of Fe(III) catalysts to form N-oxide derivatives.

  • Amino Acid Backbone : The α-amino group is oxidized to a ketone under strong acidic conditions (e.g., HNO_3, 100°C) .

Reduction

  • Bipyridine Reduction : Sodium borohydride selectively reduces the pyridine rings to piperidine derivatives at pH 7–9.

  • Carboxylic Acid Reduction : LiAlH_4 converts the -COOH group to -CH_2OH in anhydrous THF .

Acid-Base Reactivity

The compound displays pH-dependent behavior:

  • Protonation Sites : Bipyridine N-atoms (pKa ≈ 4.5) and the α-amino group (pKa ≈ 9.8).

  • Zwitterionic Form : Dominates at physiological pH (7.4), enhancing solubility in aqueous media .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity:
Research indicates that compounds similar to 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride exhibit antitumor properties. A study on peptide analogs derived from natural sources showed promising results against various tumor cell lines, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .

Case Study:
In a study evaluating the cytotoxicity of peptide analogs, the compound demonstrated significant inhibitory effects on human cancer cell lines, particularly HL60 and MCF7. The structure-activity relationship (SAR) analysis indicated that modifications to the bipyridine moiety could enhance potency .

2. Enzyme Inhibition:
The compound has potential as an enzyme inhibitor. Its structural characteristics allow it to interact with active sites of specific enzymes involved in cancer metabolism and other diseases.

Data Table: Enzyme Inhibition Studies

Enzyme TargetIC50 (µM)Reference
Protein Tyrosine Phosphatase YopH1.37
Other Human PTPsVaries

Biochemical Applications

1. Peptide Synthesis:
The compound serves as a building block for synthesizing peptides with enhanced biological activity. Its unique structure allows for the incorporation of the bipyridine unit into peptide chains, which can improve binding affinity to biological targets.

Case Study:
A study on the synthesis of peptide ligands using 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride revealed that peptides containing this compound showed increased selectivity for specific receptors compared to their non-bipyridine counterparts .

Materials Science Applications

1. Coordination Chemistry:
Due to its bipyridine structure, the compound is useful in coordination chemistry, particularly in creating metal complexes that can be applied in catalysis and materials science.

Data Table: Coordination Complexes Formed

Metal IonComplex StabilityApplication Area
Cu(II)HighCatalysis
Zn(II)ModerateMaterial Development

Mechanism of Action

The mechanism by which 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The bipyridine moiety can coordinate to metal ions, forming complexes that can influence biological processes. The amino acid derivative can interact with enzymes or receptors, modulating their activity. The specific pathways and targets depend on the context of its application, whether in catalysis, therapeutic use, or material science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

a) 4-Fluoro-2-(methylamino)benzoic Acid
  • Structure: Aromatic benzoic acid with fluorine and methylamino substituents.
b) (S)-3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic Acid Trihydrochloride
  • Structure : Same backbone but with three hydrochloride units instead of one.
  • Key Differences: Solubility: The trihydrochloride form likely exhibits higher aqueous solubility due to increased ionic character.

Physicochemical and Functional Comparisons

Table 1: Comparative Physicochemical Properties

Property 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic Acid Hydrochloride 4-Fluoro-2-(methylamino)benzoic Acid (S)-Trihydrochloride Form
Molecular Weight (g/mol) 283.73 183.15 346.63 (est.)
CAS Number 1219368-79-5 Not explicitly provided 146581-79-5
Solubility Soluble in DMSO, limited in water Likely higher in polar solvents Higher aqueous solubility
Storage Stability -80°C for 6 months Room temperature (inferred) Similar
Purity >98% Not specified >98%

Biological Activity

3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride (CAS No. 2044702-29-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C13_{13}H14_{14}ClN3_3O2_2
  • Molecular Weight : 279.72 g/mol
  • IUPAC Name : 3-([2,2'-bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride
  • Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The bipyridine moiety is known for its role in coordination chemistry, potentially influencing the compound's interaction with metal ions and biological macromolecules.

Anticancer Properties

Research indicates that 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride exhibits significant anticancer activity. In vitro studies have demonstrated its ability to reduce cell viability in several cancer cell lines, including A549 (non-small cell lung cancer) and MCF7 (breast cancer) cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell migration .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism
A54920Apoptosis induction
MCF715Migration inhibition
HeLa25Cell cycle arrest

Antioxidant Activity

In addition to its anticancer effects, this compound has shown promising antioxidant properties. It effectively scavenges free radicals, as evidenced by assays such as DPPH and FRAP, indicating its potential utility in preventing oxidative stress-related diseases .

Study on Anticancer Efficacy

A study published in Molecules evaluated the cytotoxicity of various derivatives similar to 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride. The findings revealed that compounds with structural similarities exhibited varying degrees of efficacy against A549 cells. Notably, the incorporation of specific substituents enhanced the cytotoxic effect significantly .

Clinical Implications

The compound's ability to inhibit tumor growth while sparing non-cancerous cells suggests a favorable therapeutic index. Further investigation into its pharmacokinetics and bioavailability is warranted to assess its potential as a lead compound in cancer therapy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling 2,2'-bipyridine derivatives with protected amino acid precursors. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can link the bipyridyl moiety to the amino acid backbone . Key intermediates are characterized via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous conditions .

Q. How is purity assessed for this compound, and what analytical techniques ensure batch-to-batch consistency?

  • Methodological Answer : Purity is quantified using reverse-phase high-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm). A C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) are standard. Quantitative nuclear magnetic resonance (qNMR) using an internal standard (e.g., dimethyl sulfone) may supplement HPLC for absolute purity determination . Batch consistency requires strict control of reaction parameters (temperature, stoichiometry) and post-synthetic purification via recrystallization or column chromatography .

Q. What spectroscopic and computational methods are used to confirm the compound’s structure?

  • Methodological Answer :

  • Experimental : ¹H/¹³C NMR confirms proton environments and carbon frameworks. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm⁻¹). X-ray crystallography resolves absolute stereochemistry if chiral centers are present .
  • Computational : Density functional theory (DFT) calculations predict NMR chemical shifts and optimize molecular geometry, which are cross-validated with experimental data .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity for chiral derivatives of this compound?

  • Methodological Answer : Enantioselective synthesis employs chiral catalysts (e.g., BINAP-metal complexes) during asymmetric hydrogenation or alkylation steps. Dynamic kinetic resolution (DKR) may enhance enantiomeric excess (ee) in bipyridyl systems. Chiral stationary phase HPLC (e.g., Chiralpak IA) quantifies ee, while circular dichroism (CD) spectroscopy provides stereochemical validation . Contradictions in ee values across batches may arise from solvent polarity or catalyst loading variations, necessitating multivariate optimization .

Q. How do researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may stem from differences in assay conditions (e.g., cell line variability, buffer pH) or compound purity. Rigorous meta-analysis should:

  • Normalize data to internal controls (e.g., % viability relative to untreated cells).
  • Validate purity via orthogonal methods (HPLC, LC-MS).
  • Replicate assays under standardized protocols (e.g., fixed incubation time, serum-free media) . For receptor-binding studies, surface plasmon resonance (SPR) can quantify binding affinities (KD) independently of cellular context .

Q. What experimental designs are recommended for probing the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer : Use a combination of kinetic assays and structural biology:

  • Kinetics : Measure enzyme activity (e.g., spectrophotometric substrate turnover) at varying inhibitor concentrations to determine inhibition constants (Ki) and mode (competitive/non-competitive).
  • Structural : Co-crystallize the compound with the target enzyme for X-ray diffraction analysis, identifying key binding residues (e.g., bipyridyl coordination to metal ions in metalloenzymes) .
  • Mutagenesis : Validate binding hypotheses by mutating putative interaction sites and re-assaying activity .

Q. How can researchers design stability studies to assess the compound’s shelf-life under varying storage conditions?

  • Methodological Answer : Accelerated stability testing involves:

  • Storing aliquots at controlled temperatures (e.g., -20°C, 4°C, 25°C) and humidity levels.
  • Periodic sampling for HPLC purity checks and LC-MS to detect degradation products (e.g., hydrolysis of the carboxylic acid group).
  • Kinetic modeling (Arrhenius equation) predicts long-term stability from high-temperature data. Contradictions in degradation pathways may require isotopic labeling (e.g., deuterated solvents) to trace reaction mechanisms .

Methodological Considerations for Data Interpretation

Q. What statistical approaches ensure reproducibility in dose-response studies?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to fit dose-response curves, reporting 95% confidence intervals for EC50/IC50 values. Bootstrap resampling (≥1000 iterations) accounts for variability in biological replicates. Outliers are identified via Grubbs’ test and excluded only with mechanistic justification (e.g., cell clumping) .

Q. How can computational modeling predict the compound’s bioavailability and pharmacokinetics?

  • Methodological Answer :

  • In silico Tools : SwissADME predicts LogP, solubility, and cytochrome P450 interactions. Molecular dynamics (MD) simulations model membrane permeability (e.g., blood-brain barrier penetration).
  • Validation : Compare predictions with in vitro Caco-2 cell assays for absorption and hepatic microsome stability tests .

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